molecular formula C35H44N2O10S2 B12101473 1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate

1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate

Cat. No.: B12101473
M. Wt: 716.9 g/mol
InChI Key: AYFNGAVPORGJOD-UHFFFAOYSA-N
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Description

1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of carboxyl, sulfonate, and indolium groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, followed by the introduction of carboxypentyl and sulfonate groups through various substitution and addition reactions. Key steps include:

    Formation of Indole Derivatives: Starting with a suitable indole precursor, the synthesis involves alkylation to introduce the carboxypentyl groups.

    Condensation Reactions: The final step involves condensation reactions to form the indolium structure, often using strong acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms with different functional groups.

    Substitution: The presence of reactive groups allows for substitution reactions, where functional groups can be replaced with others using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which 1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. For instance, its potential anti-inflammatory action may involve inhibition of key enzymes in the inflammatory pathway.

Comparison with Similar Compounds

Similar Compounds

    1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate: Lacks the sulfonate group, affecting its solubility and reactivity.

    1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium: Lacks the sulfonate group on the indolium ring, altering its chemical properties.

Uniqueness

The presence of both carboxyl and sulfonate groups in 1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate makes it unique in terms of solubility, reactivity, and potential applications. These functional groups enhance its ability to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research.

Properties

Molecular Formula

C35H44N2O10S2

Molecular Weight

716.9 g/mol

IUPAC Name

1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C35H44N2O10S2/c1-34(2)26-22-24(48(42,43)44)16-18-28(26)36(20-9-5-7-14-32(38)39)30(34)12-11-13-31-35(3,4)27-23-25(49(45,46)47)17-19-29(27)37(31)21-10-6-8-15-33(40)41/h11-13,16-19,22-23H,5-10,14-15,20-21H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47)

InChI Key

AYFNGAVPORGJOD-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C

Origin of Product

United States

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